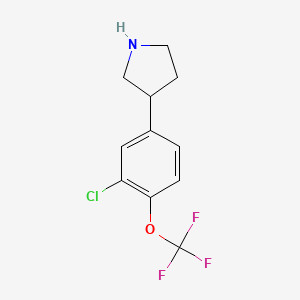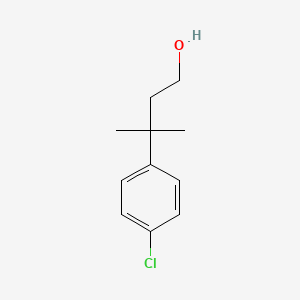
3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-chloro-4-(trifluoromethoxy)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(trifluoromethoxy)aniline and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating automated systems for monitoring and controlling reaction parameters.
化学反応の分析
Types of Reactions
3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(trifluoromethoxy)phenylamine
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
Uniqueness
3-(3-Chloro-4-(trifluoromethoxy)phenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the trifluoromethoxy group. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C11H11ClF3NO |
|---|---|
分子量 |
265.66 g/mol |
IUPAC名 |
3-[3-chloro-4-(trifluoromethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11ClF3NO/c12-9-5-7(8-3-4-16-6-8)1-2-10(9)17-11(13,14)15/h1-2,5,8,16H,3-4,6H2 |
InChIキー |
UPZVWALXNPMEDX-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=CC(=C(C=C2)OC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)






![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)


![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)
